Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a cyano group, an ester group, and a cyclohexyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with 1-methylcyclohexyl bromide in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-(1-methylcyclohexyl)acetate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog with a similar cyano and ester functionality but lacking the cyclohexyl ring.
Methyl 2-cyano-2-(1-methylcyclohexyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the 1-methylcyclohexyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
Properties
IUPAC Name |
ethyl 2-cyano-2-(1-methylcyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-11(14)10(9-13)12(2)7-5-4-6-8-12/h10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCCJIABRKISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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